2-Fluorophenyl isocyanate

Catalog No.
S704480
CAS No.
16744-98-2
M.F
C7H4FNO
M. Wt
137.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorophenyl isocyanate

CAS Number

16744-98-2

Product Name

2-Fluorophenyl isocyanate

IUPAC Name

1-fluoro-2-isocyanatobenzene

Molecular Formula

C7H4FNO

Molecular Weight

137.11 g/mol

InChI

InChI=1S/C7H4FNO/c8-6-3-1-2-4-7(6)9-5-10/h1-4H

InChI Key

VZNCSZQPNIEEMN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N=C=O)F

Canonical SMILES

C1=CC=C(C(=C1)N=C=O)F
  • Synthesis of organic compounds

    2-Fluorophenyl isocyanate can be used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science applications. Its reactive isocyanate group allows it to readily react with a variety of nucleophiles, enabling the formation of new carbon-nitrogen bonds. Source: Sigma-Aldrich product page:

  • Modification of biomolecules

    2-Fluorophenyl isocyanate can be used to modify biomolecules, such as proteins and antibodies, to introduce new functional groups or to improve their properties. This can be useful for studying protein function, developing new diagnostic tools, and creating novel therapeutic agents. Source: Scientific article on protein modification using isocyanates:

  • Polymer chemistry

    -Fluorophenyl isocyanate can be used as a monomer in the synthesis of polymers. The incorporation of the fluorophenyl group can introduce unique properties to the polymer, such as improved thermal stability, chemical resistance, and electrical conductivity. Source: Research paper on fluorinated polyisocyanates

2-Fluorophenyl isocyanate is an organic compound with the molecular formula C7H4FNOC_7H_4FNO and a molecular weight of 137.11 g/mol. It is characterized by a pungent odor and is typically encountered as a colorless to light yellow liquid. This compound is known for its reactivity, particularly due to the presence of the isocyanate functional group, which makes it a valuable intermediate in various chemical syntheses. Its flash point is approximately 50 °C, and it is sensitive to moisture, requiring careful handling and storage under inert conditions at low temperatures (2°C to 8°C) .

  • Nucleophilic Addition: The isocyanate group can react with nucleophiles, leading to the formation of carbamates or ureas.
  • Hydrolysis: In the presence of water, it can hydrolyze to form 2-fluoroaniline and carbon dioxide.
  • Condensation Reactions: It can condense with alcohols or amines to form corresponding esters or amides .

The biological activity of 2-fluorophenyl isocyanate has been studied in various contexts. It exhibits antifungal properties and has been used in research to evaluate its effectiveness against fungal decay in treated wood. Its mechanism involves substrate blocking rather than retained toxicity, indicating that it may alter the wood's susceptibility to fungal attack . Additionally, due to its reactive nature, it poses potential health risks, including respiratory irritation and skin sensitization upon exposure .

Several methods exist for synthesizing 2-fluorophenyl isocyanate:

  • From 2-Fluoroaniline: This method involves the reaction of 2-fluoroaniline with phosgene or carbonyl diimidazole.
  • Fluorination of Phenyl Isocyanate: Another approach includes the fluorination of phenyl isocyanate using fluorinating agents under controlled conditions.
  • Direct Synthesis: The compound can also be synthesized through direct reaction between an appropriate fluorinated aromatic compound and an isocyanate source .

2-Fluorophenyl isocyanate finds applications in several fields:

  • Chemical Synthesis: It serves as an intermediate for producing pharmaceuticals, agrochemicals, and other fine chemicals.
  • Material Science: Used in the modification of polymers and resins for enhanced properties.
  • Fungal Resistance Treatments: Applied in wood preservation techniques to enhance resistance against fungal decay .

Studies on the interactions of 2-fluorophenyl isocyanate primarily focus on its reactivity with biological systems and materials. Its interaction with wood has been investigated to understand its effectiveness as a preservative agent. Research indicates that compounds formed from its reaction with wood substrates exhibit varying degrees of stability and resistance to fungal attack . Additionally, safety data highlight its potential hazards when inhaled or upon skin contact, necessitating careful handling protocols .

Several compounds are structurally similar to 2-fluorophenyl isocyanate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Phenyl isocyanateC7H5NOC_7H_5NOLacks fluorine; used widely in organic synthesis.
4-Fluorophenyl isocyanateC7H4FNOC_7H_4FNOSimilar structure but with fluorine at the para position; exhibits different reactivity patterns.
3-Fluorophenyl isocyanateC7H4FNOC_7H_4FNOFluorine at the meta position; different steric effects compared to 2-fluorophenyl isocyanate.
Pentafluorophenyl isocyanateC6F5NOC_6F_5NOHighly reactive due to multiple fluorine substituents; used in specialized applications.

The uniqueness of 2-fluorophenyl isocyanate lies in its specific positioning of the fluorine atom, which influences its chemical reactivity and biological interactions compared to other fluorinated or non-fluorinated analogs .

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (13.33%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (86.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (86.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (11.11%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H332 (86.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

16744-98-2

Dates

Modify: 2023-08-15

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